molecular formula C17H23N5O3 B2490022 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one CAS No. 2034318-04-0

3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2490022
CAS No.: 2034318-04-0
M. Wt: 345.403
InChI Key: IFSLFHAPKULSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a complex hybrid structure featuring two privileged pharmacophores: an oxazolidin-2-one ring and a 5,6,7,8-tetrahydrocinnoline system, linked via a piperazine-containing keto-ethyl spacer. The oxazolidinone moiety is a well-known scaffold in antibiotics and is increasingly explored for treatments in other therapeutic areas . The tetrahydrocinnoline core is a hydrogenated derivative of cinnoline, a structure present in various biologically active molecules and often investigated for its potential as a kinase inhibitor scaffold . The piperazine linker is a common feature in drug design that often contributes favorably to solubility and receptor binding. The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for the development of new therapeutic agents. It is particularly suited for screening against kinase targets or in programs aimed at developing treatments for infections, metabolic diseases, or central nervous system disorders. Researchers can utilize this compound to explore structure-activity relationships (SAR), conduct target identification studies, and investigate its mechanism of action in various biochemical assays. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O3/c23-16(12-22-9-10-25-17(22)24)21-7-5-20(6-8-21)15-11-13-3-1-2-4-14(13)18-19-15/h11H,1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSLFHAPKULSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)CN4CCOC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs. Piperazine derivatives have a wide range of biological activities such as antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities. They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

The compound also contains a tetrahydrocinnolin moiety, which is a type of heterocyclic compound. Heterocyclic compounds are common structural units in pharmacological drugs and medicinal chemistry. Several heterocyclic compounds exhibit good biological activity .

Biological Activity

The compound 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one is a complex organic molecule that has attracted attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H21N3O3C_{18}H_{21}N_{3}O_{3}, with a molecular weight of approximately 327.384 g/mol. The structural features include an oxazolidinone ring and a tetrahydrocinnoline moiety, which are significant for its biological interactions.

Preliminary studies suggest that the compound exhibits anti-inflammatory properties by selectively inhibiting enzymes involved in inflammatory pathways. Notably, it has shown potential to inhibit lipoxygenase while sparing cyclooxygenase pathways, which could lead to reduced side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Biological Activity Overview

Activity Description
Anti-inflammatory Inhibits lipoxygenase; minimal impact on cyclooxygenase pathways.
Antimicrobial Exhibits activity against various bacterial strains.
Anticancer Shows promise in inhibiting tumor cell proliferation in vitro.

Anti-inflammatory Activity

Research indicates that the compound's tetrahydrocinnoline component is crucial for its anti-inflammatory effects. Computational docking studies have demonstrated strong binding affinity to lipoxygenase, suggesting that the compound may effectively modulate inflammatory responses through this mechanism .

Antimicrobial Activity

The compound has been tested against several bacterial strains, showing significant antimicrobial activity. The presence of the oxazolidinone structure is believed to enhance its interaction with bacterial ribosomes, potentially leading to inhibition of protein synthesis .

Anticancer Activity

In vitro studies have highlighted the compound's ability to inhibit the proliferation of various cancer cell lines. The mechanism appears to involve cell cycle arrest and induction of apoptosis in cancer cells .

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on animal models demonstrated that administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This suggests its potential utility in treating chronic inflammatory conditions.
  • Antimicrobial Efficacy : In a laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition of growth at low concentrations, supporting its potential as a new antimicrobial agent.
  • Cancer Cell Proliferation Inhibition : In vitro assays revealed that the compound significantly reduced cell viability in several cancer cell lines (e.g., A549 lung cancer cells), indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-Oxo-2-(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)ethyl)oxazolidin-2-one, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis of oxazolidinone derivatives often involves coupling reactions between piperazine and tetrahydrocinnolin moieties, followed by oxazolidinone ring formation. Key steps include:

  • Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the piperazine and tetrahydrocinnolin subunits.
  • Oxazolidinone cyclization : Employ carbonyl diimidazole (CDI) or phosgene derivatives under inert conditions.
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Validate purity via HPLC (≥95% purity threshold) .
    • Optimization : Adjust reaction temperature (e.g., 0–5°C for sensitive intermediates) and stoichiometry (1.2–1.5 equivalents of activating agents). Monitor by TLC and LC-MS .

Q. How can researchers characterize the structural conformation of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • X-ray crystallography : Grow single crystals via slow evaporation in polar aprotic solvents (e.g., DMF/acetonitrile). Use SHELXL for refinement to resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding with tetrahydrocinnolin) .
  • NMR spectroscopy : Assign peaks using 1H^1 \text{H}-1H^1 \text{H} COSY and 1H^1 \text{H}-13C^{13}\text{C} HSQC. Key signals include oxazolidinone carbonyl (δ 165–170 ppm in 13C^{13}\text{C}) and piperazine protons (δ 2.5–3.5 ppm in 1H^1 \text{H}) .
  • Mass spectrometry : Confirm molecular weight via HRMS-ESI (expected [M+H]+^+ ± 0.001 Da) .

Q. What chromatographic techniques are recommended for assessing purity and identifying regioisomeric impurities?

  • Methodological Answer :

  • HPLC : Use a C18 column with mobile phases like 0.1% TFA in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min). Detect UV absorbance at 210–254 nm.
  • Orthogonal methods : Pair reverse-phase HPLC with HILIC or ion-exchange chromatography to resolve polar impurities (e.g., unreacted piperazine derivatives) .
  • LC-MS/MS : Identify impurities at trace levels (≤0.15%) by fragmentation patterns and comparison with reference standards .

Advanced Research Questions

Q. How can contradictions between experimental spectroscopic data and computational conformational predictions be resolved?

  • Methodological Answer :

  • Cross-validation : Compare DFT-optimized structures (B3LYP/6-31G* level) with X-ray crystallographic data to identify discrepancies in dihedral angles or hydrogen-bonding networks .
  • Dynamic NMR : Perform variable-temperature 1H^1 \text{H}-NMR to detect conformational flexibility (e.g., piperazine ring inversion) that may explain deviations .
  • MD simulations : Run 100-ns molecular dynamics trajectories in explicit solvent to assess thermodynamic stability of predicted conformers .

Q. What in silico strategies are effective for predicting the compound’s pharmacokinetic properties and target binding affinity?

  • Methodological Answer :

  • ADMET prediction : Use SwissADME or ADMETLab to estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 inhibition. Key parameters: LogP ≤3.5, topological PSA ≤90 Ų .
  • Molecular docking : Dock the compound into target proteins (e.g., kinase domains) using AutoDock Vina. Focus on piperazine and oxazolidinone interactions with catalytic lysine or aspartate residues .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences for analogs with modified tetrahydrocinnolin substituents .

Q. How can researchers design structure-activity relationship (SAR) studies to evaluate the impact of tetrahydrocinnolin and piperazine modifications on bioactivity?

  • Methodological Answer :

  • Analog synthesis : Replace tetrahydrocinnolin with quinoline or indole cores to assess aromatic stacking effects. Modify piperazine with methyl or acetyl groups to probe steric/electronic contributions .
  • Biological assays : Test analogs in enzyme inhibition assays (IC50_{50}) or cell-based models (e.g., IC50_{50} in cancer lines). Correlate activity with computational descriptors (e.g., H-bond acceptor count) .
  • Multivariate analysis : Use PLS regression to identify critical physicochemical properties (e.g., ClogP, polar surface area) driving potency .

Data Contradiction Analysis

Q. What systematic approaches should be employed when encountering conflicting bioassay results between in vitro and in vivo models?

  • Methodological Answer :

  • Dose-response recalibration : Adjust in vitro concentrations to match in vivo plasma exposure levels (e.g., using PK/PD modeling).
  • Metabolite profiling : Identify active metabolites via LC-HRMS and test their activity separately .
  • Tissue distribution studies : Use radiolabeled compound (e.g., 14C^{14}\text{C}) to assess accumulation in target organs .

Experimental Design Considerations

Q. How should researchers design stability studies to evaluate the compound’s susceptibility to hydrolysis or oxidation?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 0.1N HCl (hydrolysis), 3% H2_2O2_2 (oxidation), and UV light (photolysis) at 40°C for 24–72 hours. Monitor degradation via HPLC .
  • Kinetic analysis : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) under accelerated conditions. Use Arrhenius plots to predict shelf life at 25°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.